molecular formula C17H16FN3OS B2380522 [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone CAS No. 852133-75-6

[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B2380522
CAS No.: 852133-75-6
M. Wt: 329.39
InChI Key: FQGOLVKIGDQORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone represents a structurally advanced member of the imidazo[2,1-b]thiazole class, a scaffold with demonstrated significance in medicinal chemistry research. This compound is structurally related to derivatives investigated for their ability to stimulate endothelial nitric oxide synthase (eNOS) gene expression, positioning it as a crucial research tool for studying cardiovascular pathophysiology . Researchers can utilize this compound to explore potential mechanisms in atherosclerosis, coronary artery disease, and heart failure models where eNOS signaling plays a fundamental regulatory role in vascular homeostasis . The structural motif of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole present in this molecule shares significant homology with compounds studied for their dual inhibitory activity on arachidonic acid metabolism pathways, suggesting potential applications in inflammation research . The incorporation of the pyrrolidin-1-ylmethanone functional group enhances the molecular complexity and may influence bioavailability and target engagement properties, making this compound particularly valuable for structure-activity relationship studies and mechanism of action investigations. Research indicates that closely related imidazo[2,1-b]thiazole analogs undergo complex metabolic pathways involving cytochrome P-450-dependent monooxygenases, presenting opportunities for drug metabolism and pharmacokinetic research . This compound is offered exclusively for research applications including cardiovascular disease modeling, inflammatory pathway analysis, enzyme induction studies, and as a chemical scaffold for novel therapeutic agent development. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-11-15(16(22)20-8-2-3-9-20)23-17-19-14(10-21(11)17)12-4-6-13(18)7-5-12/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGOLVKIGDQORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Imidazo[2,1-b][1,3]thiazole core : Known for its biological activity.
  • Fluorophenyl group : Enhances lipophilicity and membrane permeability.
  • Pyrrolidin-1-ylmethanone moiety : May contribute to its pharmacological properties.

The molecular formula is C16H16FN3OSC_{16}H_{16}FN_3OS with a molecular weight of 319.38 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Achieved through Suzuki-Miyaura coupling reactions.
  • Pyrrolidine Formation : Involves amidation reactions to introduce the pyrrolidinyl group.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. For instance, compounds similar to [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone have shown potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. One study reported an IC50 value of 0.002 μM against MV4-11 cells for a related compound, indicating strong efficacy in inhibiting cancer cell viability .

CompoundCell LineIC50 (μM)
Related CompoundMV4-11 (AML)0.002
Related CompoundHeLa (Cervical Cancer)>10

The mechanism by which these compounds exert their biological effects often involves inhibition of specific kinases or modulation of cellular pathways associated with cancer proliferation. For example, the inhibition of FLT3 kinase has been a focal point in studies involving these derivatives .

Other Biological Activities

In addition to anticancer properties, compounds within this class have been explored for:

  • Antimicrobial Activity : Some derivatives have shown potential against various bacterial strains.
  • Anti-inflammatory Effects : Investigations into their ability to modulate inflammatory pathways are ongoing.

Case Studies

Several studies have documented the biological activities of imidazo[2,1-b][1,3]thiazole derivatives:

  • Study on AML : A series of compounds were synthesized and evaluated for their activity against AML cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing potency .
  • Antimicrobial Evaluation : A subset of compounds was tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness depending on structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to derivatives of imidazo[2,1-b]thiazole with variations in the substituents at position 2. Key comparisons include:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidin-1-ylmethanone 357.45* Enhanced lipophilicity; potential for improved CNS penetration
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid Carboxylic acid (-COOH) 276.285 Higher polarity; likely reduced metabolic stability
1-(6-Hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone Acetyl (-COCH₃) 208.23† Intermediate lipophilicity; possible metabolic liability due to hydroxyl
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) Thiophene-piperazine methanone 394.38‡ Bulky substituent; potential for multi-target activity (e.g., serotonin receptors)

*Calculated based on the molecular formula C₁₈H₁₉FN₃OS. †Derived from . ‡From .

Preparation Methods

Regioselectivity in Cyclization

The regiochemical outcome of the cyclocondensation step is highly dependent on the electronic and steric properties of the precursors. Substitution at the α-position of the ketone ensures preferential attack by the thiazole amine’s amino group, minimizing side products.

Solvent and Temperature Effects

  • Bromination : Lower temperatures (−14°C to −10°C) suppress polybromination.
  • Cyclization : Reflux in ethanol (78°C) balances reaction rate and product stability.
  • Amide Coupling : Room temperature prevents decomposition of the acid chloride.

Purification Techniques

  • Recrystallization : Used for intermediates like the carboxylic acid (solvent: ethanol/water).
  • Column Chromatography : Essential for isolating the final amide (eluent: ethyl acetate/hexane).

Comparative Analysis of Alternative Routes

Direct Acylation of Preformed Imidazo[2,1-b]thiazole

An alternative approach involves introducing the pyrrolidin-1-ylmethanone group via Friedel-Crafts acylation . However, this method suffers from poor regioselectivity and competing side reactions at other aromatic positions.

Solid-Phase Synthesis

Recent advancements explore solid-supported synthesis to streamline purification. For example, immobilizing the thiazole amine on resin enables iterative coupling and cyclization steps, though yields remain suboptimal (~50%).

Scalability and Industrial Relevance

The described solution-phase method is scalable to multi-gram quantities, with an overall yield of 40–45% across four steps. Key industrial considerations include:

  • Cost-effective precursors (e.g., 4-fluoroacetophenone, thiazole amines).
  • Minimal use of hazardous reagents (e.g., Br₂, SOCl₂) through closed-system processing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives with pyrrolidin-1-ylmethanone precursors. Use catalysts such as acids or bases (e.g., pyridine) in refluxing ethanol or DMSO .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC/HPLC .
  • Yield optimization : Adjust molar ratios (e.g., 1:1.2 for imidazo-thiazole to pyrrolidinone) and reaction time (6–12 hours) to minimize by-products .

Q. How can the compound’s structure be rigorously characterized?

  • Methodology :

  • Spectroscopic analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., fluorophenyl, methylimidazo-thiazole). IR spectroscopy identifies carbonyl (C=O) and aromatic C-F stretches .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 410.12) .
  • X-ray crystallography : Employ SHELXL for single-crystal refinement (e.g., Mo-Kα radiation, λ = 0.71073 Å) to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies (e.g., disordered atoms, twinning) be resolved?

  • Methodology :

  • Refinement protocols : Use SHELXL’s TWIN/BASF commands for twinned data. Apply restraints to disordered moieties (e.g., pyrrolidinone ring) via DFIX/ISOR instructions .
  • Validation metrics : Cross-check Rint_{\text{int}} (<5%) and Flack parameter (near 0) to ensure data reliability. Compare with similar imidazo-thiazole structures in the Cambridge Structural Database .

Q. What computational methods predict the compound’s biological targets and binding affinities?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase) or receptors (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Derive Hammett/Taft parameters from substituent effects (e.g., fluorophenyl’s electron-withdrawing nature) to correlate structure with bioactivity .

Q. How to design assays for evaluating antimicrobial or anticancer activity?

  • Methodology :

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli. Use resazurin dye for viability quantification .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549). IC50_{50} values derived from dose-response curves (0.1–100 μM) .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or flow cytometry for cell-cycle arrest analysis .

Q. What strategies address solubility and stability challenges in formulation studies?

  • Methodology :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Measure logP via shake-flask method (expected logP ~3.5) .
  • Stability testing : Accelerated degradation studies under acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) conditions. Monitor via HPLC for degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.